![molecular formula C22H23N5O2S B2881398 N-cycloheptyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866589-12-0](/img/structure/B2881398.png)
N-cycloheptyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the family of quinazoline-based compounds, which have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.
科学的研究の応用
Anti-Cancer Activity
Quinazoline derivatives, including the compound , have been found to exhibit anti-cancer properties . They can inhibit the growth of cancer cells and have been used in the development of new cancer therapies.
Anti-Inflammatory Activity
These compounds also show anti-inflammatory effects . They can reduce inflammation in the body, which makes them potentially useful in treating conditions like arthritis and other inflammatory diseases.
Anti-Bacterial Activity
Quinazoline derivatives have been found to have anti-bacterial properties . They can inhibit the growth of bacteria, making them potentially useful in the development of new antibiotics.
Analgesic Activity
These compounds have been found to have analgesic (pain-relieving) properties . This makes them potentially useful in the development of new pain relief medications.
Anti-Viral Activity
Quinazoline derivatives have been found to have anti-viral properties . They can inhibit the replication of viruses, making them potentially useful in the treatment of viral infections.
Anti-Oxidant Activity
These compounds have been found to have anti-oxidant properties . They can neutralize harmful free radicals in the body, which makes them potentially useful in preventing oxidative stress and related diseases.
Anti-Diabetic Activity
These compounds have been found to have anti-diabetic properties . They can help regulate blood sugar levels, making them potentially useful in the treatment of diabetes.
特性
IUPAC Name |
3-(benzenesulfonyl)-N-cycloheptyltriazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c28-30(29,17-12-6-3-7-13-17)22-21-24-20(23-16-10-4-1-2-5-11-16)18-14-8-9-15-19(18)27(21)26-25-22/h3,6-9,12-16H,1-2,4-5,10-11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEHRZGTCACQEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonyl)-N-cycloheptyltriazolo[1,5-a]quinazolin-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

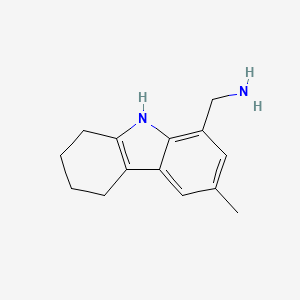
![4-{[2-(4-chlorophenyl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione](/img/no-structure.png)
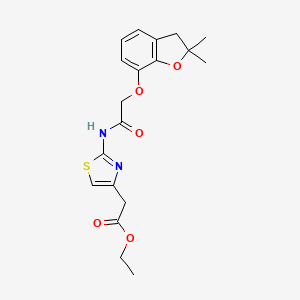
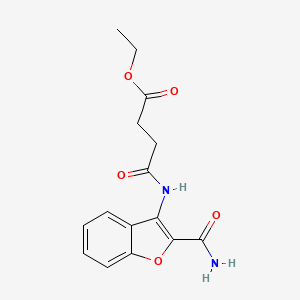
![(8S)-8-Hydroxy-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B2881320.png)
![(R)-tert-Butyl 3-((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)pyrrolidine-1-carboxylate](/img/structure/B2881324.png)
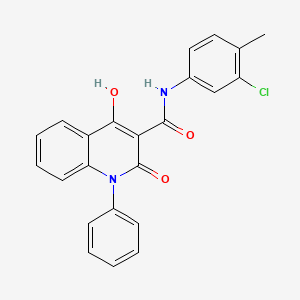
![3-(trifluoromethyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2881326.png)
![2-[6-(2-Ethoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2881327.png)
![N-(3-chloro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2881329.png)
![2-{[3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B2881332.png)
![(2E)-2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2881336.png)
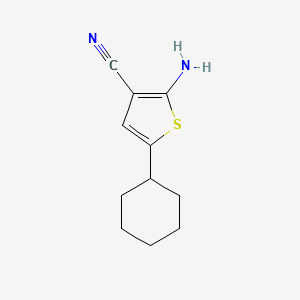
![3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2881338.png)